6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrFN2O2 and a molecular weight of 259.03 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a carboxylic acid group at the 2nd position on the pyrazolo[1,5-a]pyridine ring system . It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Properties
CAS No. |
2177264-08-1 |
|---|---|
Molecular Formula |
C8H4BrFN2O2 |
Molecular Weight |
259.03 g/mol |
IUPAC Name |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14) |
InChI Key |
BUTYZIYTRBVXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps :
Formation of the Pyrazolo[1,5-a]pyridine Core: The core structure can be synthesized through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.
Fluorination: The fluorine atom at the 4th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used for forming amides and esters.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and various amide or ester derivatives .
Scientific Research Applications
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Biological Research: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Chemical Synthesis: The compound is a valuable building block in organic synthesis for creating complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom and pyrazole ring.
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.
Pyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks both the bromine and fluorine atoms.
Uniqueness
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery .
Biological Activity
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 2177264-08-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substitutions, which enhance its chemical reactivity and biological profile. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C8H4BrFN2O2
- Molecular Weight: 259.03 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms allows for unique interactions within biological systems:
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways.
- Cell Cycle Modulation: It influences cell cycle progression, particularly inducing G1 phase arrest in cancer cells.
Biological Activity Overview
Recent studies have highlighted several key aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies: In vitro studies on MCF-7 breast cancer cells demonstrated that the compound induces apoptosis and cell cycle arrest at the G1 phase. The IC50 value for MCF-7 cells was determined to be approximately 168.78 µM .
Kinase Inhibition Profile
The compound has been evaluated for its inhibitory effects on various kinases, which are often implicated in cancer progression:
| Kinase | Activity (%) |
|---|---|
| Aurora A | 48.22 |
| Aurora B | 92.90 |
| AKT-1 | 104.50 |
| CDK-2/cyclin A | 83.72 |
| mTOR/FRAP-1 | 105.00 |
This data suggests that the compound selectively inhibits certain kinases, making it a potential candidate for targeted cancer therapy .
Case Studies
Several studies have focused on the biological implications of this compound:
- Cell Cycle Analysis: A study conducted on MCF-7 cells treated with the compound showed a significant increase in G1 phase cells from 51.45% (control) to 60.68% (treated). This indicates that the compound effectively halts cell division at an early stage .
- Apoptosis Induction: Flow cytometric analysis revealed that treatment with the compound resulted in a total death rate of 2.16% in MCF-7 cells compared to a positive control rate of 1.52%, indicating enhanced apoptotic effects attributed to the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
